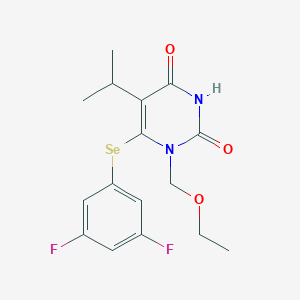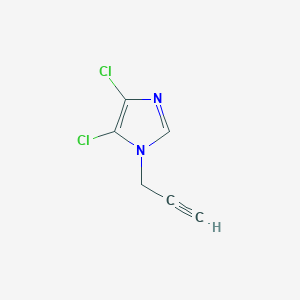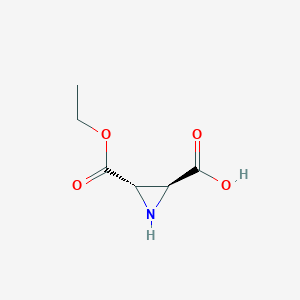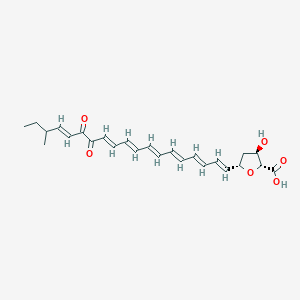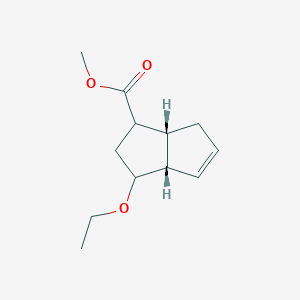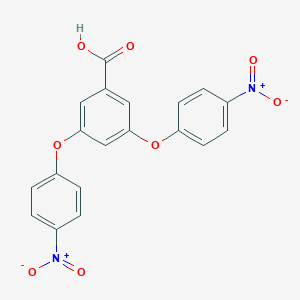
3,5-bis(4-Nitrophenoxy)benzoic acid
描述
作用机制
Target of Action
The primary target of 3,5-bis(4-Nitrophenoxy)benzoic acid is the Notch1 signaling pathway . This compound acts as a Notch1 signaling modulator . Notch1 is a receptor protein that plays a crucial role in cell differentiation, proliferation, and apoptotic processes .
Mode of Action
This compound interacts with its target by inhibiting γ-secretase , an enzyme that plays a key role in the Notch signaling pathway . This inhibition leads to a decrease in the production of C-terminally elongated Notch1 amyloid-β-like peptide (Nβ25) from the full-length receptor . This peptide is a marker of Notch1 intracellular domain release and transcription modification .
Biochemical Pathways
The compound’s action primarily affects the Notch signaling pathway . By inhibiting γ-secretase, it disrupts the normal function of this pathway, leading to changes in cell differentiation and proliferation . The downstream effects of this disruption are still under investigation.
Pharmacokinetics
Its solubility in dmso and ethanol suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the production of Nβ25 from the full-length Notch1 receptor . This results in a decrease in the activation of the Notch1 target hes family bHLH transcription factor 1 (HES1) in a luciferase reporter assay using HCT116 cells .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes
生化分析
Biochemical Properties
3,5-bis(4-Nitrophenoxy)benzoic acid interacts with γ-secretase, causing a decrease in the released levels of Aβ42 and notch-1 Aβ-like peptide 25 (Nβ25) . These interactions suggest that this compound may have potential implications in biochemical reactions involving these biomolecules.
Cellular Effects
In cellular processes, this compound influences cell function by modulating the activity of γ-secretase
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with γ-secretase . This interaction leads to the inhibition of the enzyme, resulting in decreased levels of Aβ42 and notch-1 Aβ-like peptide 25 (Nβ25) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-Nitrophenoxy)benzoic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with 4-nitrophenol in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out in an organic solvent such as dichloromethane (DCM) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
化学反应分析
Types of Reactions
3,5-bis(4-Nitrophenoxy)benzoic acid primarily undergoes substitution reactions due to the presence of nitro groups and phenoxy substituents on the benzene ring . These reactions can include nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (SEAr).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution (SNAr): Common nucleophiles such as amines or thiols can react with the nitro-substituted aromatic ring under basic conditions.
Electrophilic Aromatic Substitution (SEAr): Electrophiles such as halogens or nitro groups can be introduced to the aromatic ring under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine nucleophile can yield an amino-substituted derivative, while electrophilic substitution can introduce additional functional groups onto the aromatic ring .
科学研究应用
3,5-bis(4-Nitrophenoxy)benzoic acid has several applications in scientific research:
Neurodegenerative Disease Research: As a γ-secretase inhibitor, it is used to study the role of amyloid precursor protein (APP) cleavage in Alzheimer’s disease.
Cancer Research: The compound is utilized to investigate Notch signaling pathways, which are implicated in various cancers.
Biological Studies: It serves as a tool to modulate signaling pathways in cellular and molecular biology research.
Pharmacological Studies: Researchers use this compound to explore potential therapeutic targets and develop new drugs.
相似化合物的比较
Similar Compounds
3,5-bis(4-Aminophenoxy)benzoic acid: Similar structure but with amino groups instead of nitro groups.
3,5-Dihydroxybenzoic acid: The precursor compound used in the synthesis of 3,5-bis(4-Nitrophenoxy)benzoic acid.
4-Nitrophenol: A key reagent used in the synthesis process.
Uniqueness
This compound is unique due to its dual nitro-phenoxy substituents, which confer specific inhibitory properties against γ-secretase . This makes it particularly valuable in research focused on neurodegenerative diseases and cancer, where modulation of γ-secretase activity is of significant interest .
属性
IUPAC Name |
3,5-bis(4-nitrophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O8/c22-19(23)12-9-17(28-15-5-1-13(2-6-15)20(24)25)11-18(10-12)29-16-7-3-14(4-8-16)21(26)27/h1-11H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSXKPZXMVHRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587892 | |
| Record name | 3,5-Bis(4-nitrophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173550-33-9 | |
| Record name | 3,5-Bis(4-nitrophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,5-Bis(4-Nitrophenoxy)benzoic acid in the synthesis of polyimide films?
A1: this compound (35BNPBA) serves as a precursor in the synthesis of 3,5-bis(4-aminophenoxy) benzoic acid (35BAPBA) []. 35BAPBA is a diamine monomer used to create aromatic polyimide films with desirable properties. The process involves a condensation reaction between 3,5-dihydroxy-benzoic acid (35DHBA) and hydroquinone (PCNB) to first yield 35BNPBA, followed by a reduction step to obtain the final 35BAPBA monomer [].
Q2: What are the characteristics of polyimide films synthesized using 3,5-bis(4-aminophenoxy) benzoic acid derived from this compound?
A2: Polyimide films synthesized using 35BAPBA, which is derived from 35BNPBA, exhibit several notable characteristics. They demonstrate high transmissivity, exceeding 80%, and possess good ultraviolet absorption capabilities []. Additionally, these films exhibit excellent hydrophobic properties with water absorption rates below 3% []. Mechanically, the films show tensile strength ranging from 15 to 56 MPa [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


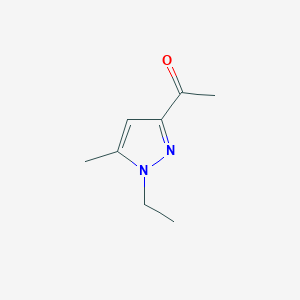
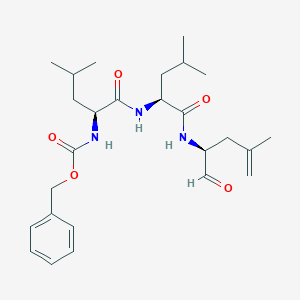
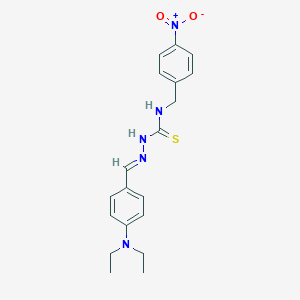
![[2-[[heptyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B70604.png)

![Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate](/img/structure/B70611.png)
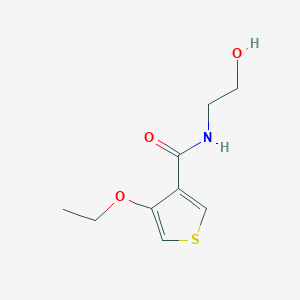
![6-Fluoropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B70618.png)
